3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine
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Overview
Description
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the phenyl group. The pyridazine ring is then constructed, and finally, the 2-methylbenzylthio group is attached. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The pyridazine ring may also contribute to the compound’s overall bioactivity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring and have similar applications in medicinal chemistry.
Benzimidazoles: These compounds also contain an imidazole ring and are used in various pharmaceutical applications.
Pyridazines: Compounds with pyridazine rings are often studied for their potential bioactivity and use in drug design.
Uniqueness
What sets 3-(4-(1H-imidazol-1-yl)phenyl)-6-((2-methylbenzyl)thio)pyridazine apart is the combination of the imidazole and pyridazine rings with the 2-methylbenzylthio group. This unique structure may confer specific bioactive properties that are not present in other similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-16-4-2-3-5-18(16)14-26-21-11-10-20(23-24-21)17-6-8-19(9-7-17)25-13-12-22-15-25/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDSJRDZVQMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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